n1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4hcl
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Overview
Description
N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4HCl is a chemical compound with the molecular formula C10H30Cl4N4. It is a tetrahydrochloride salt form of a polyamine, which is often used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It is known that spermidine, a biogenic polyamine, interacts with various biological molecules, including dna, rna, and proteins, influencing cellular processes such as growth and proliferation .
Mode of Action
Polyamines like spermidine generally interact with their targets through electrostatic interactions, binding to negatively charged molecules in the cell . This can lead to changes in the structure and function of these molecules, influencing cellular processes.
Biochemical Pathways
These could include pathways related to DNA replication, RNA transcription, protein synthesis, and cell growth and proliferation .
Result of Action
Given the known roles of polyamines like spermidine, it is likely that this compound influences cell growth, proliferation, and possibly differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4HCl typically involves the reaction of butane-1,4-diamine with 3-(3-aminopropylamino)propylamine under controlled conditions. The reaction is usually carried out in an aqueous medium, followed by the addition of hydrochloric acid to form the tetrahydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4HCl can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of its amino groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving polyamine metabolism and its role in cellular functions.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to polyamine dysregulation.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-Aminopropyl)butane-1,4-diamine
- N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine hydrochloride
- Thermospermine hydrochloride
Uniqueness
N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4HCl is unique due to its tetrahydrochloride salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biological and medical research where aqueous solubility is crucial.
Properties
IUPAC Name |
N'-[3-(3-aminopropylamino)propyl]butane-1,4-diamine;tetrahydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4.4ClH/c11-5-1-2-7-13-9-4-10-14-8-3-6-12;;;;/h13-14H,1-12H2;4*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGASVPFBNPAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCNCCCN)CN.Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30Cl4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.